4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE is a complex organic compound that features a benzimidazole core substituted with dichlorobenzyl and methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized with the dichlorobenzyl and methoxybenzyl groups. Common reagents used in these reactions include dichlorobenzyl chloride, methoxybenzyl bromide, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzimidazole derivatives .
Scientific Research Applications
4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]vinyl}benzenecarbonitrile
- [1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]methanol
Uniqueness
4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23Cl2N3O2 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H23Cl2N3O2/c1-33-21-10-6-17(7-11-21)14-30-15-19(12-25(30)32)26-29-23-4-2-3-5-24(23)31(26)16-18-8-9-20(27)13-22(18)28/h2-11,13,19H,12,14-16H2,1H3 |
InChI Key |
QMOUFVKXVUTVAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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